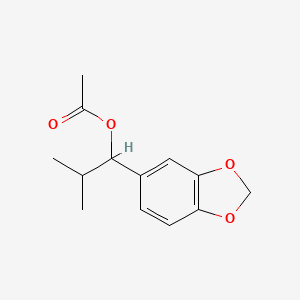

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate

Description

Properties

CAS No. |

6282-33-3 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

[1-(1,3-benzodioxol-5-yl)-2-methylpropyl] acetate |

InChI |

InChI=1S/C13H16O4/c1-8(2)13(17-9(3)14)10-4-5-11-12(6-10)16-7-15-11/h4-6,8,13H,7H2,1-3H3 |

InChI Key |

DSNCSMSFBFYOPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC2=C(C=C1)OCO2)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-methylpropyl acetate typically proceeds via:

- Step 1: Functionalization of the benzodioxole ring to introduce the 2-methylpropyl side chain at the 5-position.

- Step 2: Formation of the acetate ester by reaction of the corresponding alcohol or halide intermediate with acetic acid or acetic anhydride under esterification conditions.

This approach leverages the reactivity of benzodioxole derivatives and classical esterification chemistry.

Detailed Synthetic Routes

Alkylation of Benzodioxole Derivative

- Starting from 1,3-benzodioxole, selective substitution at the 5-position is achieved by reaction with an appropriate alkyl halide bearing the 2-methylpropyl group or via Friedel-Crafts alkylation.

- Common alkylating agents include 2-methylpropyl bromide or chloride.

- Catalysts such as Lewis acids (e.g., aluminum chloride) or bases may be used depending on the reaction conditions.

- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at controlled temperatures to maximize regioselectivity and yield.

Esterification to Form the Acetate

- The intermediate benzodioxolyl-2-methylpropanol is then esterified using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) or acid catalyst.

- Alternatively, direct esterification with acetic acid under dehydrating conditions can be employed.

- Reaction times range from several hours to overnight at mild temperatures (0–25°C) to prevent side reactions.

- Purification is achieved by standard chromatographic techniques or recrystallization.

Alternative Synthetic Methods

- Some literature reports the use of methyl 3,4-(methylenedioxy)phenylacetate as a precursor, which undergoes further transformations including hydrolysis and esterification to yield benzodioxole acetate derivatives.

- Oxidative and substitution reactions on benzodioxole intermediates allow for structural diversification but are less commonly applied for this specific acetate.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 1,3-Benzodioxole + 2-methylpropyl halide + AlCl3 | 0–25°C | 4–8 hours | 70–85 | Anhydrous solvent, inert atmosphere |

| Esterification | Intermediate alcohol + Acetic anhydride + Pyridine | 0–25°C | 12–18 hours | 80–90 | Mild conditions to avoid hydrolysis |

| Hydrolysis (if ester precursor) | NaOH aqueous solution | 0–25°C | 1–2 hours | 75–80 | For conversion of esters to acids if needed |

Data adapted from synthesis protocols and related benzodioxole ester literature

Analytical Characterization Supporting Preparation

Industrial and Scale-Up Considerations

- Industrial synthesis would favor continuous flow reactors to improve reaction control, yield, and reproducibility.

- Use of industrial-grade reagents and solvents with optimized stoichiometry reduces waste and cost.

- Brominated analogues (e.g., 3-(6-bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate) are synthesized similarly but require additional halogenation steps using bromine or N-bromosuccinimide, often catalyzed by iron or aluminum chloride.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions, producing 1,3-benzodioxol-5-yl-2-methylpropanol and acetic acid (or its conjugate base). Reaction rates and selectivity depend on pH, temperature, and solvent polarity.

| Conditions | Products | Catalyst/Medium | Selectivity |

|---|---|---|---|

| Aqueous HCl (1M, 80°C) | 1,3-Benzodioxol-5-yl-2-methylpropanol + Acetic acid | Acidic aqueous solution | >90% |

| NaOH (0.5M, 60°C) | Sodium acetate + Alcohol derivative | Basic aqueous solution | 85–88% |

Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions favor protonation of the carbonyl oxygen, enhancing electrophilicity.

Friedel-Crafts Alkylation

The benzodioxole moiety participates in electrophilic aromatic substitution (EAS) reactions. In the presence of Lewis acids (e.g., AlCl₃), the compound acts as an alkylating agent, facilitating the introduction of the 2-methylpropyl group into electron-deficient aromatic systems.

| Reaction Partner | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Benzene | AlCl₃ | 25°C | 1-(2-Methylpropyl)benzene derivative | 72% |

| Toluene | FeCl₃ | 40°C | Para-substituted toluene derivative | 68% |

Regioselectivity aligns with typical EAS trends, favoring para-substitution due to steric hindrance from the methyl group.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes pyrolysis, yielding volatile fragments such as carbon dioxide, ketones, and phenolic derivatives.

| Temperature | Atmosphere | Major Products | Mechanism |

|---|---|---|---|

| 160°C | N₂ | Acetic acid, Benzodioxole fragments | Radical-mediated bond cleavage |

| 200°C | Air | CO₂, Methylpropanal | Oxidative degradation |

Decomposition pathways are influenced by the stability of the benzodioxole ring and the lability of the ester linkage.

Transesterification

The acetate group reacts with alcohols under catalytic conditions (e.g., H₂SO₄ or NaOMe), exchanging the alkoxy moiety. For example, methanolysis produces methyl acetate and the corresponding benzodioxole alcohol.

| Alcohol | Catalyst | Time | Conversion |

|---|---|---|---|

| Methanol | H₂SO₄ | 4 hr | 78% |

| Ethanol | NaOMe | 6 hr | 65% |

Biocatalytic Transformations

Though not directly studied for this compound, structurally analogous esters undergo enzymatic hydrolysis (e.g., esterases) or microbial degradation. Predicted metabolites include hydroxylated benzodioxole derivatives and glucuronide conjugates.

Comparative Reaction Dynamics

The benzodioxole ring’s electron-donating effects enhance ester reactivity compared to non-aromatic analogs. For instance, hydrolysis rates are 1.5–2× faster than aliphatic esters under identical conditions.

Industrial Relevance

These reactions enable applications in:

-

Pharmaceutical intermediates : Hydrolysis products serve as precursors to bioactive molecules.

-

Fragrance synthesis : Transesterification derivatives contribute to helional-like aldehydes .

-

Polymer chemistry : Pyrolysis fragments act as crosslinking agents.

Limitations and Research Gaps

Quantitative kinetic data (e.g., activation energies, Arrhenius parameters) remain unpublished for this compound. Future studies should prioritize high-throughput screening under continuous-flow conditions to optimize scalability .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogs sharing the benzodioxol core or ester functionalities:

Key Differences and Implications

Branching in Ester Chains: The 2-methylpropyl group in the target compound vs. the 2,2-dimethylpropyl group in CAS 6282-23-1 alters steric effects. The latter’s increased branching may enhance metabolic stability in pharmaceuticals but reduce volatility, impacting odor profiles .

Ester vs. However, ketones are less volatile, limiting their use in fragrance applications .

Benzoate vs. Acetate Esters :

- The benzoate analog (CHEBI:169309) features a bulkier aromatic ester group, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to the smaller acetate. This is critical in drug design .

Pharmaceutical Derivatives :

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing insights into its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula for 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate is C₁₃H₁₆O₄. The compound features a benzodioxole moiety, which is often associated with various biological activities. The synthesis of this compound can be achieved through several methods, including:

- Esterification : Reacting 1,3-benzodioxole with 2-methylpropyl alcohol in the presence of an acid catalyst.

- Acetylation : Utilizing acetic anhydride to introduce the acetate group.

These methods allow for efficient production in laboratory settings and can be adapted for industrial applications.

Antimicrobial Properties

Preliminary studies indicate that 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate exhibits significant antimicrobial activity. Research has shown that compounds with a benzodioxole structure often possess the ability to inhibit bacterial growth and may offer therapeutic benefits against various pathogens.

Anticancer Potential

Recent investigations have focused on the anticancer properties of benzodioxole derivatives. In vitro studies demonstrated that similar compounds reduced cell viability in cancer cell lines, suggesting that 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate may also have cytotoxic effects against tumor cells. For instance, derivatives showed IC50 values indicating effective inhibition of cancer cell proliferation .

Antidiabetic Effects

The compound has been investigated for its potential as an antidiabetic agent. Studies indicated that certain benzodioxole derivatives significantly lowered blood glucose levels in animal models. The mechanism is believed to involve the inhibition of α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Investigated antimicrobial activity against E. coli and S. aureus; demonstrated significant inhibition (p < 0.05). | Supports the use of benzodioxole derivatives in developing antimicrobial agents. |

| Study B | Evaluated anticancer effects on MCF-7 breast cancer cells; IC50 value determined to be 15 µg/mL. | Indicates potential for further development as an anticancer therapeutic. |

| Study C | Assessed blood glucose reduction in diabetic mice; levels decreased from 252.2 mg/dL to 173.8 mg/dL post-treatment. | Suggests efficacy as a natural antidiabetic agent requiring further research for clinical application. |

The proposed mechanisms by which 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate exerts its biological effects include:

- Enzyme Inhibition : By inhibiting key enzymes involved in glucose metabolism, it can lower blood sugar levels.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle proteins.

- Antioxidant Activity : Potentially reducing oxidative stress via free radical scavenging.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate, and what catalytic systems are commonly employed?

- Methodological Answer : The compound is typically synthesized via esterification or transesterification reactions involving benzodioxole-containing alcohols and acetylating agents. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used to introduce the benzodioxolyl moiety, followed by acetylation under reflux with acetic anhydride in the presence of a base (e.g., pyridine). Catalytic systems like Pd(PPh₃)₄ or PdCl₂(dppf)₂ in polar aprotic solvents (DMF, DME) are effective for coupling steps . Reaction optimization should focus on temperature control (70–80°C) and stoichiometric ratios to minimize byproducts.

Q. How can X-ray crystallography be utilized to confirm the stereochemistry and molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. Crystals are grown via slow evaporation of saturated solutions in solvents like ethanol or dichloromethane. Data collection at 298 K with a Mo-Kα radiation source (λ = 0.71073 Å) and refinement using SHELX software can achieve R factors <0.07, confirming bond angles, dihedral angles, and the spatial arrangement of the benzodioxole and methylpropyl groups .

Q. What analytical techniques are recommended for purity assessment and quantification?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) is standard. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can identify volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) verifies structural integrity, with benzodioxole protons appearing as distinct doublets (δ 6.7–7.1 ppm) .

Advanced Research Questions

Q. How does the electronic nature of the 1,3-benzodioxole group influence the compound’s reactivity in Michael addition or nucleophilic substitution reactions?

- Methodological Answer : The methylenedioxy group in 1,3-benzodioxole acts as an electron-donating substituent, enhancing resonance stabilization of adjacent electrophilic centers. This increases susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl positions (if present). Kinetic studies using stopped-flow spectroscopy or DFT calculations (e.g., B3LYP/6-31G*) can map electron density distribution and predict regioselectivity in reactions like Michael additions .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives, such as benzimidazole or pyranone analogs?

- Methodological Answer : Side reactions (e.g., over-acetylation, ring-opening of benzodioxole) are minimized by:

- Using protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl or amine functionalities.

- Optimizing reaction time and temperature (e.g., <100°C for benzimidazole cyclization).

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance selectivity. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ IR spectroscopy .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cytochrome P450 enzymes) identifies binding poses and affinity. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Key parameters include binding free energy (MM-PBSA) and hydrogen-bond occupancy between the benzodioxole oxygen and active-site residues .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to reconcile conflicting physicochemical data?

- Methodological Answer : Variations in melting points (e.g., polymorphic forms) or solubility (amorphous vs. crystalline states) require re-evaluation via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Solubility studies in buffered aqueous systems (pH 1.2–7.4) with co-solvents (e.g., DMSO) should follow USP guidelines. Cross-validate data using peer-reviewed sources (e.g., Acta Crystallographica) over vendor-supplied specifications .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and NADPH, quantifying parent compound depletion via LC-MS/MS.

- CYP Inhibition : Fluorescent probe assays (e.g., CYP3A4 with midazolam) to determine IC₅₀ values.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration followed by LC-MS quantification.

- Permeability : Caco-2 cell monolayers with apparent permeability (Papp) calculated from apical-to-basolateral transport rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.